penitrem D
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Overview
Description
Penitrem D is an organic heterotricyclic compound and an organooxygen compound.
Scientific Research Applications
Synthesis and Chemical Properties
- Rivkin et al. (2004) describe a novel approach toward the synthesis of the BCD ring system of penitrem D, which involves cyclizations of aryl radicals into cyclobutenes. This method allows access to a variety of fused tricyclic structures and has implications for the stereochemical processes in this compound synthesis (Rivkin et al., 2004).
Biological Effects and Mechanisms
- The study by Smith et al. (2003) highlights the complex synthesis of this compound, detailing the steps involved in assembling its intricate molecular structure. This synthesis provides insights into the biochemical properties and potential biological effects of this compound (Smith et al., 2003).
- Berntsen et al. (2017) report that penitrem A, a closely related compound, induces the production of reactive oxygen species in human neutrophils, suggesting a mechanism of action for penitrem-related neurotoxicity (Berntsen et al., 2017).
- Sallam et al. (2013) demonstrate that penitrems, including this compound, have anti-cancer properties by inhibiting the Wnt/β-catenin pathway in breast cancer cells. This indicates potential therapeutic applications in oncology (Sallam et al., 2013).
Biosynthesis and Genetic Insights
- Liu et al. (2015) have reconstituted the biosynthetic machinery for penitrem A, providing a detailed understanding of the gene clusters and transformations involved in its biosynthesis. This research can offer insights into the biosynthesis of this compound as well (Liu et al., 2015).
Medical and Pharmacological Research
- Berntsen et al. (2013) explore the toxic effects of penitrem A on rat cerebellar granule neurons, including the role of oxidative stress and GABAA receptors in neuronal death. This study can inform research on the neurotoxic effects of this compound (Berntsen et al., 2013).
- Asano et al. (2012) investigate the use of penitrem A as a tool for understanding the role of large conductance Ca2+/Voltage-Sensitive K+ Channels in vascular function, which may be relevant to this compound research (Asano et al., 2012).
properties
CAS RN |
78213-64-6 |
---|---|
Molecular Formula |
C37H45NO4 |
Molecular Weight |
567.8 g/mol |
IUPAC Name |
(1S,2R,5S,8R,9R,11S,14R,15S,24S,26S,27S)-14,15,32,32-tetramethyl-23-methylidene-9-prop-1-en-2-yl-10,31-dioxa-17-azanonacyclo[24.4.2.02,15.05,14.06,11.016,30.018,29.021,28.024,27]dotriaconta-6,16(30),18(29),19,21(28)-pentaene-5,8-diol |
InChI |
InChI=1S/C37H45NO4/c1-17(2)31-25(39)16-22-26(41-31)11-12-35(6)36(7)21(10-13-37(22,35)40)32-30-29-24(38-33(30)36)9-8-19-14-18(3)20-15-23(28(20)27(19)29)34(4,5)42-32/h8-9,16,20-21,23,25-26,28,31-32,38-40H,1,3,10-15H2,2,4-7H3/t20-,21+,23+,25-,26+,28+,31-,32+,35-,36-,37-/m1/s1 |
InChI Key |
XOASTWITKYDKAJ-PPQPEBMASA-N |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H](C=C2[C@@H](O1)CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C6[C@H]4OC([C@H]7C[C@H]8[C@@H]7C9=C(CC8=C)C=CC(=C96)N5)(C)C)C)O)C)O |
SMILES |
CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C6C4OC(C7CC8C7C9=C(CC8=C)C=CC(=C96)N5)(C)C)C)O)C)O |
Canonical SMILES |
CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C6C4OC(C7CC8C7C9=C(CC8=C)C=CC(=C96)N5)(C)C)C)O)C)O |
synonyms |
penitrem A penitrem B penitrem D penitrem E penitrems tremortin tremortin A tremortin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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